molecular formula C16H20O B049145 4-(1-Adamantyl)phenol CAS No. 29799-07-3

4-(1-Adamantyl)phenol

Cat. No.: B049145
CAS No.: 29799-07-3
M. Wt: 228.33 g/mol
InChI Key: KZMYFIUFUAOZHP-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)phenol is an organic compound with the molecular formula C16H20O It is characterized by the presence of an adamantyl group attached to a phenol ring The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Adamantyl)phenol can be synthesized through the adamantylation of phenol. One common method involves the reaction of phenol with 1-chloroadamantane or 1-bromoadamantane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a sulfonated cation-exchange resin . The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the adamantyl cation, which then reacts with the phenol to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalyst and reaction parameters can be fine-tuned to minimize by-products and improve the overall selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The phenolic group can be reduced to form the corresponding hydroquinone.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Adamantyl)aniline: Similar structure with an amine group instead of a phenol group.

    4-(1-Adamantyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-(1-Adamantyl)benzaldehyde: Contains an aldehyde group instead of a phenol group.

Uniqueness

4-(1-Adamantyl)phenol is unique due to the presence of the phenolic hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of polymers with unique properties .

Properties

IUPAC Name

4-(1-adamantyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYFIUFUAOZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183938
Record name 4-(1-Adamantyl)phenol
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29799-07-3
Record name 4-(1-Adamantyl)phenol
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Record name 29799-07-3
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-ADAMANTYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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